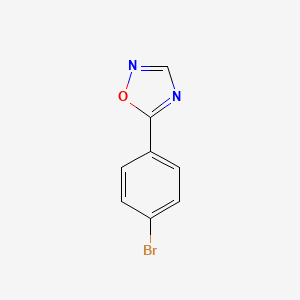

5-(4-Bromophenyl)-1,2,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOQNAZZIVMSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712389 | |

| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-25-1 | |

| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Bromophenyl 1,2,4 Oxadiazole

Established Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Core Structures in Organic Synthesis

The construction of the 1,2,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. The two most prominent and widely employed strategies for forming the 1,2,4-oxadiazole core are the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitriles with nitrile oxides. rjptonline.orgchim.itresearchgate.net

In the amidoxime-based route, an amidoxime is typically reacted with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. chim.itresearchgate.net This method is considered a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent. chim.it The reaction often proceeds through an intermediate O-acylamidoxime, which then undergoes cyclodehydration to furnish the 1,2,4-oxadiazole ring. chim.itresearchgate.net Various reagents and conditions have been developed to promote this transformation, including the use of activating agents like carbodiimides (e.g., EDC·HCl), the Vilsmeier reagent, or simply heating in the presence of a base or in a suitable solvent like pyridine (B92270) or dioxane. rjptonline.orgnih.gov One-pot procedures starting from amidoximes and carboxylic acids or their esters have also been developed, offering a more streamlined approach. nih.gov

The second major pathway, 1,3-dipolar cycloaddition, involves the reaction of a nitrile with a nitrile oxide. rjptonline.orgchim.itresearchgate.net This [3+2] cycloaddition provides a powerful tool for constructing the 1,2,4-oxadiazole ring, where the nitrile contributes two atoms and the nitrile oxide provides the remaining three. chim.it Nitrile oxides are often generated in situ from precursors like hydroximoyl chlorides or nitroalkanes.

Other less common but still valuable methods for 1,2,4-oxadiazole synthesis include the oxidative cyclization of amidoximes mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or through electrochemical means. researchgate.netrsc.org Tandem reactions and multicomponent strategies have also been reported, offering efficient routes to functionalized 1,2,4-oxadiazoles. nih.gov

Targeted Synthesis Strategies for 5-(4-Bromophenyl)-1,2,4-oxadiazole

The synthesis of the specific compound this compound leverages the general principles of 1,2,4-oxadiazole formation, with specific considerations for the introduction of the 4-bromophenyl substituent at the C5 position of the heterocyclic ring.

Precursor Synthesis and Functionalization for the Formation of this compound

The key precursors for the synthesis of this compound are determined by the chosen synthetic route.

For the amidoxime-based approach, where the 4-bromophenyl group is attached to the C5 position, the required precursor is typically a derivative of 4-bromobenzamidoxime (B100684). This can be synthesized from 4-bromobenzonitrile (B114466) by reaction with hydroxylamine.

In the 1,3-dipolar cycloaddition route, the precursors would be 4-bromobenzonitrile and a suitable nitrile oxide precursor.

A documented synthesis of a related compound, 1-(4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, starts from 4-bromobenzoic acid. nih.gov This implies that 4-bromobenzoic acid or its activated derivatives (like the corresponding acyl chloride) can serve as a key precursor, reacting with an appropriate amidoxime to form the C5-aryl substituted 1,2,4-oxadiazole ring. nih.gov

Cyclization Reactions for the Formation of the 1,2,4-Oxadiazole Ring System in this compound

The formation of the 1,2,4-oxadiazole ring in this compound is typically achieved through the cyclization of an O-acylated amidoxime intermediate. For instance, the reaction of an amidoxime with 4-bromobenzoyl chloride would generate an O-(4-bromobenzoyl)amidoxime, which upon heating or treatment with a dehydrating agent, cyclizes to form the desired this compound.

One specific example involves the synthesis of 1-(4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, where an amidoxime precursor is reacted with 4-bromobenzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and sodium acetate (B1210297). nih.gov This reaction proceeds via the in situ formation of the O-acylamidoxime followed by cyclization to yield the this compound core. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and the nature of the activating agent for the carboxylic acid (if applicable).

For the coupling of amidoximes with carboxylic acids, the use of coupling agents like EDC·HCl is common. The reaction is often carried out in solvents like dimethylformamide (DMF) or in a mixture of solvents. The addition of a base, such as sodium acetate or an organic base like triethylamine (B128534) or pyridine, can be beneficial. rjptonline.orgnih.gov Temperature control is also important, as some cyclizations may require heating to proceed at a reasonable rate, while others can be performed at room temperature. nih.gov

One-pot procedures, which combine the acylation and cyclization steps without isolation of the intermediate, can improve efficiency. For example, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been developed using amidoximes and carboxylic acid esters in a superbase medium of NaOH/DMSO at room temperature, with reaction times ranging from 4 to 24 hours and yields from 11% to 90%. nih.gov Another efficient one-pot method utilizes the Vilsmeier reagent to activate the carboxylic acid, leading to good to excellent yields (61–93%). nih.gov

Derivatization and Functionalization Strategies of this compound

The presence of the bromophenyl moiety in this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Chemical Modifications at the Bromophenyl Moiety of this compound

The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.govresearchgate.net This would enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, leading to the synthesis of biaryl and other complex structures. For instance, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) has been successfully used in Suzuki cross-coupling reactions with various boronic acids to create symmetrically substituted derivatives. researchgate.net The conditions for such reactions typically involve a palladium catalyst like Pd(PPh3)4 and a base such as potassium carbonate, often in a two-phase solvent system or under microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgnih.gov This would allow for the introduction of primary or secondary amines, as well as various nitrogen-containing heterocycles, at the 4-position of the phenyl ring. The optimization of this reaction often involves screening different palladium precatalysts, phosphine (B1218219) ligands (e.g., XPhos, TrixiePhos), solvents (e.g., toluene), and bases (e.g., sodium tert-butoxide, lithium tert-butoxide). nih.gov

The table below summarizes the key synthetic reactions for the derivatization of the bromophenyl moiety.

| Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water) | Biaryl derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | Aryl amine derivatives |

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of analogues for various applications.

Exploration of Substitution Patterns on the 1,2,4-Oxadiazole Ring of this compound

The functionalization of the 1,2,4-oxadiazole ring is a primary strategy for modulating the physicochemical and pharmacological properties of molecules based on the this compound core. The most common position for substitution on a pre-formed 5-substituted 1,2,4-oxadiazole is the C(3) position.

One of the most widely applied methods for creating 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid derivative. chim.it To synthesize analogues of this compound with various substituents at the C(3) position, 4-bromobenzamidoxime would serve as a key intermediate. This amidoxime can be reacted with a wide range of activated carboxylic acids (such as acid chlorides or esters) or nitriles to introduce diverse functional groups at the C(3) position. organic-chemistry.org For instance, reacting 4-bromobenzamidoxime with different nitriles in the presence of a suitable catalyst like PTSA-ZnCl2 can yield a library of C(3)-substituted analogues. organic-chemistry.org

Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.itnih.gov In this method, a nitrile oxide generated from a derivative of 4-bromobenzaldehyde (B125591) would react with a nitrile (R-C≡N) to form the 1,2,4-oxadiazole ring, where the 'R' group from the nitrile becomes the substituent at the C(3) position. However, this method can sometimes be limited by the reactivity of the nitrile and potential side reactions like the dimerization of the nitrile oxide. nih.gov

Furthermore, the introduction of an amino group at the C(5) position of a 3-substituted-1,2,4-oxadiazole is a valuable transformation. This can be achieved through the reaction of amidoximes with carbodiimides. clockss.org While the user's specified compound has a bromophenyl group at C(5), related synthetic strategies allow for the introduction of N-substituted amino groups at this position, highlighting the versatility of synthetic routes for creating diverse substitution patterns on the 1,2,4-oxadiazole core. clockss.org

The 1,2,4-oxadiazole ring itself can undergo rearrangement reactions under certain conditions. The Boulton-Katritzky rearrangement is a notable thermal transformation where the oxadiazole ring can rearrange to another heterocyclic system, influenced by the nature of the substituent at the C(3) position. chim.it Additionally, 1,2,4-oxadiazoles with appropriate leaving groups can undergo ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements, leading to the formation of different heterocyclic structures. chim.it

Development of Diverse Analogues from the this compound Scaffold for Structure-Activity Relationship Studies

The this compound scaffold is an excellent starting point for generating libraries of compounds for structure-activity relationship (SAR) studies, aiming to optimize biological activity. The 4-bromophenyl group is particularly useful as it provides a site for further chemical modification, for instance, through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov This allows for the introduction of a wide array of aryl or alkyl groups, thereby systematically probing the effect of substituents on biological targets.

A study on 1,2,4-oxadiazole-sulfonamide derivatives as potential anticancer agents for colorectal cancer provides a clear example of this approach. nih.gov Although the study began with a different initial structure, the principles of SAR are directly applicable. Researchers synthesized a series of analogues to understand the structural requirements for inhibiting carbonic anhydrase IX (CAIX), a tumor-associated protein. Initial findings indicated that conjugates of 1,2,4-oxadiazoles with thiazole/thiophene-sulfonamides showed potent anticancer activities. nih.gov

The SAR exploration revealed key insights:

Influence of Substituents: The nature of the substituent on the phenyl ring attached to the oxadiazole core significantly impacts activity. SAR studies on related 1,2,4-oxadiazole series have shown that the presence of electron-donating groups (EDG) can enhance antiproliferative potency, while electron-withdrawing groups (EWG) or halogens may decrease it. nih.gov

Structural Optimization: Based on an initial lead compound (OX12), which had an IC₅₀ of 11.1 µM against cancer cells, structural optimization was performed. This led to the synthesis of compound OX27, which showed a nearly two-fold increase in antiproliferative effect (IC₅₀ = 6.0 µM) and significantly higher potency against the target enzyme CAIX (IC₅₀ = 0.74 µM). nih.gov

The development of such analogues allows for a systematic investigation of how different chemical moieties affect the molecule's interaction with its biological target. The data gathered from these studies are crucial for designing more potent and selective drug candidates.

Table 1: SAR Findings for 1,2,4-Oxadiazole Analogues

| Compound Series | Scaffold Modification | Biological Target/Assay | Key SAR Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole-Sulfonamides | Variation of sulfonamide moiety and substituents on the phenyl ring. | Anticancer activity (colorectal cancer), Carbonic Anhydrase IX (CAIX) inhibition. | Thiazole/thiophene-sulfonamide conjugates showed high potency. Structural optimization of a lead compound led to a derivative with a two-fold increase in antiproliferative effect. | nih.gov |

| Benzimidazole-linked 1,2,4-Oxadiazoles | Variation of substituents (EDG, EWG, halogens) on the phenyl ring. | Anticancer activity (MCF-7, A549, A375 cell lines). | Replacement of electron-donating or electron-withdrawing groups with halogen atoms on the phenyl ring decreased antiproliferative activities. | nih.gov |

| Benzofuran-containing 1,2,4-Oxadiazoles | Variation of substituents (EDG, EWG, halogens) on the phenyl ring. | Anticancer activity (MCF-7, A375, HT-29 cell lines). | Replacement of electron-donating or electron-withdrawing groups with halogen atoms on the phenyl ring led to a drastic decrease in biological activity. | nih.gov |

Pharmacological and Biological Evaluation of 5 4 Bromophenyl 1,2,4 Oxadiazole and Its Analogues

In Vitro Biological Screening Methodologies for 5-(4-Bromophenyl)-1,2,4-oxadiazole

The initial assessment of the biological activity of this compound and its analogues involves a variety of in vitro screening methods. These techniques are crucial for identifying and validating potential therapeutic targets, as well as for quantifying the potency and cellular effects of these compounds.

Target Identification and Validation in the Context of this compound Activity

The identification of specific biological targets is a fundamental step in understanding the pharmacological profile of this compound and its derivatives. Research has shown that compounds containing the 1,2,4-oxadiazole (B8745197) moiety can interact with a range of biological targets, including enzymes and receptors, which are often implicated in the progression of various diseases.

For instance, derivatives of 1,2,4-oxadiazole have been investigated for their potential as anticancer agents. ontosight.ai In this context, key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs), have been identified as potential targets. Furthermore, some quinoline-1,3,4-oxadiazole hybrids, which share structural similarities with the compound of interest, have been designed to target the epidermal growth factor receptor (EGFR) and microbial DNA gyrase, highlighting the diverse range of potential targets for this class of compounds. nih.govresearchgate.net

Enzyme Inhibition Assays for the Determination of this compound Activity

Enzyme inhibition assays are a cornerstone of in vitro screening, providing quantitative data on the inhibitory potential of a compound against a specific enzyme. For analogues of this compound, these assays have been instrumental in determining their potency.

A notable example is the evaluation of quinoline-1,3,4-oxadiazole derivatives for their ability to inhibit EGFR tyrosine kinase. In one study, specific compounds from this series demonstrated significant inhibitory activity, with IC50 values of 0.14 and 0.18 μM, which are comparable to the positive control, lapatinib (B449) (IC50 of 0.12 μM). nih.gov Another study focused on the inhibition of butyrylcholinesterase (BuChE), where a series of 1,2,4-oxadiazole derivatives were evaluated, with one compound exhibiting an IC50 value of 5.07 µM and high selectivity for BuChE. nih.gov These assays are crucial for establishing the structure-activity relationship and optimizing the lead compounds.

Table 1: Enzyme Inhibition Data for 1,2,4-Oxadiazole Analogues

Receptor Binding Studies of this compound and its Derivatives

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. For 1,2,4-oxadiazole derivatives, these studies have revealed interactions with various receptors, suggesting potential applications in different therapeutic areas.

One area of investigation has been the allosteric modulation of metabotropic glutamate (B1630785) (mGlu) receptors. nih.govresearchgate.net A series of 1,2,4-oxadiazole derivatives were found to act as positive allosteric modulators (PAMs) of the mGlu4 receptor, with EC50 values ranging from 282 to 656 nM. nih.govresearchgate.net These compounds showed selectivity for group III mGlu receptors. nih.gov In another study, molecular docking was used to predict the binding of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives to the estrogen receptor, which is relevant for breast cancer research. nih.gov

Cell-Based Assays for Determining Cellular Effects and Potency of this compound

Cell-based assays provide a more holistic view of a compound's activity by evaluating its effects within a cellular context. These assays are crucial for assessing cytotoxicity, proliferation, and other cellular responses.

Derivatives of 1,2,4-oxadiazole have been extensively evaluated for their anticancer activity using various human cancer cell lines. For example, 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives demonstrated promising anticancer activity against MCF-7, MDA-MB-231 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cell lines. nih.gov Similarly, quinoline-oxadiazole hybrids showed significant cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137 to 0.583 μg/mL. nih.govrsc.org

Table 2: Cytotoxic Activity of 1,2,4-Oxadiazole Analogues in Cancer Cell Lines

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the molecular mechanisms through which this compound and its analogues exert their biological effects is critical for their development as therapeutic agents. This involves investigating the modulation of cellular pathways and identifying the specific molecular interactions that lead to the observed pharmacological responses.

Investigation of Cellular Pathways Modulated by this compound

Research into the molecular mechanisms of 1,2,4-oxadiazole derivatives has revealed their ability to modulate various cellular pathways. A key mechanism of action for some anticancer analogues is the induction of apoptosis. ontosight.ai For instance, 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole have been identified as inducers of apoptosis. nih.gov

Furthermore, studies on quinoline-oxadiazole hybrids have shown that their antiproliferative activity may be mediated through cell cycle arrest. nih.gov Specifically, certain compounds were found to cause cell cycle arrest at the G1 phase in HepG2 cells. nih.gov Another study on a 1,2,4-oxadiazole/quinazoline-4-one hybrid revealed cell cycle arrest at the G2/M phase and induction of apoptosis. frontiersin.org Additionally, some 1,2,4-oxadiazole derivatives have been found to interfere with eicosanoid biosynthesis pathways by acting as multi-target inhibitors of enzymes like cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). researchgate.net

Protein-Ligand Interaction Studies for this compound through Biochemical and Biophysical Techniques

Although specific biochemical and biophysical data for the parent compound are not widely detailed, studies on its analogues have identified several protein targets, primarily through molecular docking and in vitro assays. These investigations reveal how the this compound moiety contributes to binding within various protein active sites.

Analogues of this compound have been shown to interact with multiple protein targets, indicating a broad potential for therapeutic applications. For instance, a derivative, 1-(4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, was studied for its anticancer potential through molecular docking. This study suggested that the compound could bind to the active site of Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov

In the realm of antibacterial research, the 1,2,4-oxadiazole class has been identified as inhibitors of cell wall biosynthesis through the targeting of Penicillin-Binding Proteins (PBPs). nih.gov Furthermore, related compounds have been investigated as inhibitors of Sortase A (SrtA), a bacterial enzyme crucial for the anchoring of surface proteins in Gram-positive bacteria. nih.gov

Other identified protein targets for 1,2,4-oxadiazole derivatives include:

Carbonic Anhydrase IX (CAIX): A tumor-associated enzyme, particularly relevant in colorectal cancer. nih.gov

Tyrosine Kinases: Such as the Epidermal Growth Factor Receptor (EGFR) and mutant forms like EGFRT790M, which are key targets in cancer therapy. frontiersin.orgnih.gov

BRAFV600E: A mutated protein kinase involved in various cancers. frontiersin.org

Cholinesterases (AChE and BChE): Enzymes targeted in the management of Alzheimer's disease. acs.org

The following table summarizes the inhibitory activities of some analogues, demonstrating the potential interactions of the core structure.

Table 1: Inhibitory Activity of this compound Analogues against Various Protein Targets

| Compound/Analogue | Target Protein | Activity (IC₅₀/Ki) | Reference |

|---|---|---|---|

| 1-(4-(5-(4-Bromophenyl)...)-5-fluorouracil | VEGFR-2 | Docking study indicated potential binding | nih.gov |

| Quinoline-1,3,4-oxadiazole Hybrids | EGFR-TK | IC₅₀ = 0.14 µM - 0.18 µM | nih.gov |

| Thiazole-sulfonamide conjugate of 1,2,4-oxadiazole | Carbonic Anhydrase IX | IC₅₀ = 0.74 µM - 4.23 µM | nih.gov |

| Quinazoline-4-one/1,2,4-oxadiazole hybrids | EGFR / BRAFV600E | Dual inhibition observed | frontiersin.org |

This table is generated based on data from studies on analogues and does not represent the direct activity of this compound.

Downstream Signaling Cascade Analysis Initiated by this compound

The analysis of downstream signaling cascades provides insight into the cellular consequences of a compound's interaction with its primary target. For analogues of this compound, several signaling pathways have been implicated.

In cancer research, the inhibition of targets like EGFR and BRAFV600E by quinazoline-oxadiazole hybrids leads to the disruption of key signaling pathways that control cell proliferation and survival. frontiersin.org Treatment of colon cancer cells with a 1,2,4-oxadiazole-sulfonamide derivative (OX27) that inhibits Carbonic Anhydrase IX resulted in a decrease in CAIX expression, an increase in reactive oxygen species (ROS) production, and the induction of apoptosis. nih.gov Further analysis of one hybrid compound revealed it caused cell cycle arrest at the G2/M phase, a common outcome of disrupting cell signaling in cancer. frontiersin.org

The activation of the Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway is another area of interest. This pathway is a crucial cellular defense mechanism against oxidative stress, and its modulation by 1,2,4-oxadiazole derivatives could have protective effects against a range of diseases, including neurodegeneration and inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Systematic Variation of Substituents on the this compound Core and its Impact on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the 1,2,4-oxadiazole scaffold, variations in substituents on the phenyl ring have been shown to significantly impact potency and selectivity across different biological targets.

In studies of 1,2,4-oxadiazole-based cholinesterase inhibitors, it was found that attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the 5-phenyl ring generated a range of activities. Specifically, for hAChE and hBChE inhibition, an unsubstituted phenyl ring was often favorable, while EWGs at the 4-position of the phenyl ring led to moderate hAChE but poor hBChE inhibition. acs.org

In a series of anticancer agents based on 1,2,4-oxadiazole linked to 5-fluorouracil, SAR studies indicated that an unsubstituted phenyl ring on the oxadiazole moiety resulted in good activity against several cancer cell lines. nih.gov Conversely, another study on anticancer 1,2,4-oxadiazole derivatives found that the introduction of EWGs on the 5-aryl ring increased antitumor activity. nih.gov

The table below illustrates the impact of substituting the 4-bromo group on the phenyl ring with other groups in a series of anticancer compounds.

Table 2: SAR of 5-Aryl-1,2,4-oxadiazole Analogues on Anticancer Activity

| Compound ID | 5-Aryl Substituent (at para-position) | Activity against MCF-7 (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 7a | -H | 0.76 ± 0.044 | nih.gov |

| 7b | -F | 1.12 ± 0.091 | nih.gov |

| 7c | -Cl | 0.011 ± 0.009 | nih.gov |

| 7f | -Br | 2.11 ± 0.113 | nih.gov |

| 7g | -NO₂ | 2.91 ± 0.119 | nih.gov |

This table is generated based on data from a study on 1-(4-(5-aryl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-diones.

Identification of Pharmacophores and Key Structural Features for this compound Activity

A pharmacophore model outlines the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. For 1,2,4-oxadiazole derivatives, pharmacophore modeling has identified several key features.

In one study, a pharmacophore model for a set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives identified 10 spatial features, including four aromatic regions, one hydrogen bond donor, and five hydrogen bond acceptor features, as crucial for anticancer activity. nih.gov The 1,2,4-oxadiazole ring itself is a key structural feature, often acting as a bioisostere that can form specific interactions, such as hydrogen bonds, within a target's binding site. frontiersin.org The bromophenyl group contributes a hydrophobic region that can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure of compounds with their biological activity. Several 3D-QSAR studies have been performed on 1,2,4-oxadiazole derivatives to guide the design of more potent molecules.

One such study on 120 derivatives as inhibitors of Sortase A (SrtA) developed a robust 3D-QSAR model. nih.gov The model, built using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, demonstrated good predictive power. The statistical significance of the model was confirmed by its high R² value (0.9235) for the training set and a cross-validated r² (q²) of 0.6319. nih.gov These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are favorable or unfavorable for activity, providing a rational basis for designing new analogues. nih.gov

Another QSAR study on 1,3,4-oxadiazole (B1194373) derivatives as antibacterial agents found that a decrease in the Highest Occupied Molecular Orbital (HOMO) energy was a favorable descriptor for predicting antibacterial activity. nih.gov

Table 3: Statistical Validation of a 3D-QSAR Model for 1,2,4-Oxadiazole Derivatives as SrtA Inhibitors

| Parameter | Value | Description | Reference |

|---|---|---|---|

| q² (pred_r²) | 0.6319 | Cross-validated correlation coefficient (Leave-One-Out) | nih.gov |

| R² | 0.9235 | Non-cross-validated correlation coefficient for the training set | nih.gov |

| F value | 179.0 | F-test value indicating statistical significance of the model | nih.gov |

| Pearson-r | 0.8050 | Correlation coefficient between predicted and experimental values for the test set | nih.gov |

This table is generated based on data from a 3D-QSAR study on 1,2,4-oxadiazole derivatives.

Computational Chemistry and Molecular Modeling in the Study of 5 4 Bromophenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity of 5-(4-Bromophenyl)-1,2,4-oxadiazole

Quantum chemical calculations are powerful theoretical tools used to predict the electronic properties and reactivity of molecules. These methods provide fundamental insights into the behavior of compounds at the atomic and molecular levels.

Density Functional Theory (DFT) Applications to this compound for Understanding Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ajchem-a.com For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in optimizing the molecular geometry and determining key structural parameters such as bond lengths and angles. ajchem-a.com

Table 1: Predicted Global Reactivity Descriptors for an Oxadiazole Derivative

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.5743 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. ajchem-a.com |

| LUMO Energy | -2.0928 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. ajchem-a.com |

| Energy Gap (ΔE) | 4.4815 | Difference between LUMO and HOMO energies; a larger gap suggests higher kinetic stability. ajchem-a.comnih.gov |

Note: Data is based on a representative 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and serves as an illustrative example of the types of parameters calculated. ajchem-a.com

Molecular Orbital Analysis of this compound for Delving into Electronic Properties

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

A large HOMO-LUMO gap indicates high stability, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the spatial distribution of these orbitals reveals the most probable locations for electron donation (from the HOMO) and acceptance (to the LUMO). In many heterocyclic compounds, the HOMO is often distributed over the aromatic rings, while the LUMO may be localized on specific atoms or bonds, indicating sites of potential reactivity. researchgate.netmdpi.com

Molecular Docking and Dynamics Simulations for this compound

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are pivotal in drug discovery for identifying potential therapeutic agents.

Ligand-Target Binding Prediction for this compound to Identify Potential Biological Targets

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, this involves docking a ligand (the small molecule) into the active site of a protein. The results are often ranked using a scoring function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net

Derivatives of 1,2,4-oxadiazole (B8745197) have been studied for their potential to inhibit various enzymes, including those involved in cancer and Alzheimer's disease. nih.govnih.govrsc.org For instance, docking studies on related oxadiazole compounds have identified potential interactions with targets like Epidermal Growth Factor Receptor (EGFR) kinase and Cyclin-Dependent Kinase 2 (CDK-2). researchgate.netijpsjournal.com These studies suggest that the oxadiazole scaffold can serve as a basis for designing potent enzyme inhibitors.

Table 2: Illustrative Molecular Docking Results for Oxadiazole Derivatives Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Oxadiazole Derivative 1 | -10.654 | ASP145, ILE10, GLU12, THR14 |

| Oxadiazole Derivative 2 | -10.169 | THR14, ASP145, ASP86, ILE10 |

| Reference Ligand | -9.919 | N/A |

Note: This data is for illustrative purposes, based on studies of 1,3,4-oxadiazole (B1194373) derivatives with CDK-2, and highlights the type of information obtained from docking studies. researchgate.net

Conformational Analysis and Stability of this compound in Simulated Biological Environments

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. By simulating the compound in a biological environment (e.g., in water, with ions), researchers can assess its conformational stability and flexibility. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket. The stability of the ligand's conformation within the binding site is a key factor in determining its potential efficacy as a drug.

Protein-Ligand Interaction Fingerprints for this compound to Characterize Binding Modes

Protein-ligand interaction fingerprints are a way to summarize the key interactions between a ligand and a protein. nih.gov These fingerprints encode information about different types of interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, for each amino acid residue in the binding site. nih.gov

By analyzing these fingerprints, researchers can gain a detailed understanding of the binding mode of this compound. For example, the nitrogen atoms of the oxadiazole ring are capable of forming hydrogen bonds with amino acid residues like methionine. nih.gov The bromophenyl group can engage in hydrophobic and aromatic interactions within the binding pocket. These detailed interaction patterns are critical for structure-activity relationship (SAR) studies and for optimizing the lead compound to improve its binding affinity and selectivity.

Translational Research Potential and Future Directions for 5 4 Bromophenyl 1,2,4 Oxadiazole

Identification of Potential Therapeutic Applications for 5-(4-Bromophenyl)-1,2,4-oxadiazole Based on Preclinical Findings

While direct preclinical data for this compound is emerging, extensive research on its close derivatives provides strong evidence for its therapeutic potential across several key areas, most notably in oncology.

The 1,2,4-oxadiazole (B8745197) scaffold is a recurring motif in the design of novel anticancer agents. nih.gov Preclinical studies on derivatives containing the this compound core have demonstrated significant cytotoxic activity against various human cancer cell lines. The presence of an electron-withdrawing group, such as the bromine atom on the phenyl ring, has been shown to enhance antitumor activity in some series of 1,2,4-oxadiazole derivatives. nih.gov

One notable study involved the synthesis of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil (B62378), a well-known chemotherapy drug. nih.gov A specific derivative, 1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (7f) , was evaluated for its anticancer effects. This research highlights the potential of using the this compound moiety as a building block for creating more effective and potentially selective anticancer drugs. nih.gov These compounds were tested against a panel of human cancer cell lines, with several derivatives showing promising activity. nih.gov

Table 1: Anticancer Activity of a this compound Derivative (Compound 7f)

| Cancer Cell Line | Type of Cancer | IC50 (µM) of Compound 7f |

|---|---|---|

| MCF-7 | Breast (Estrogen Receptor Positive) | 18.23 ± 0.13 |

| MDA MB-231 | Breast (Triple-Negative) | 26.14 ± 0.15 |

| A549 | Lung | 34.18 ± 0.12 |

| DU-145 | Prostate | 45.24 ± 0.11 |

Data sourced from a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives. nih.gov

Beyond cancer, the broader class of 1,2,4-oxadiazoles has been investigated for other therapeutic applications, suggesting further avenues for this specific compound. These include:

Anti-Alzheimer's Activity: Derivatives have shown potential for treating Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase (AChE). rsc.org

Antimicrobial and Antifungal Activity: The oxadiazole ring is present in various compounds with antibacterial and antifungal properties. nih.gov Some have been designed to target essential fungal enzymes like succinate (B1194679) dehydrogenase (SDH). nih.gov

Anti-inflammatory Activity: The 1,2,4-oxadiazole nucleus is explored in the development of anti-inflammatory agents. nih.gov

Future Research Avenues and Emerging Challenges in the Academic Study of this compound

The promising preclinical findings for derivatives of this compound open up several avenues for future academic investigation, though they are accompanied by distinct challenges.

Future Research Avenues:

Lead Optimization: A primary focus will be the systematic structural modification of the this compound scaffold to enhance potency and selectivity for specific biological targets, such as protein kinases or receptors involved in cancer progression. nih.gov

Exploration of New Therapeutic Targets: Investigating the efficacy of this compound and its future derivatives against a wider range of therapeutic targets is a logical next step. This includes exploring its potential as a multi-target inhibitor, for instance, simultaneously targeting EGFR and BRAF in cancer therapy, which is a strategy to overcome drug resistance. frontiersin.org

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is crucial. This involves identifying its direct binding partners and understanding its impact on cellular signaling pathways, such as apoptosis induction or cell cycle arrest. frontiersin.org

Development as a Chemical Probe: Well-characterized derivatives could serve as valuable chemical probes to study the biology of their specific targets.

Emerging Challenges:

Synthesis and Scalability: While numerous methods exist for synthesizing 1,2,4-oxadiazoles, developing efficient, scalable, and cost-effective synthetic routes for specific derivatives remains a challenge for translational development. chim.it

Metabolic Stability: The 1,2,4-oxadiazole ring can be susceptible to metabolic cleavage of the O-N bond. chim.it A thorough investigation of the metabolic fate and pharmacokinetic profile of this compound is necessary to ensure it can reach its target in the body and persist long enough to have a therapeutic effect.

Selectivity and Off-Target Effects: As with any bioactive molecule, ensuring selectivity for the intended therapeutic target while minimizing off-target effects is a significant hurdle. A lack of selectivity can lead to unwanted side effects.

Drug Resistance: The development of resistance to therapeutic agents is a major challenge in oncology. nih.gov Research must anticipate and address potential mechanisms of resistance to drugs based on this scaffold.

Interdisciplinary Approaches and Collaborations to Further Research on this compound

Advancing the study of this compound from a laboratory curiosity to a potential therapeutic agent necessitates a highly collaborative and interdisciplinary approach. The integration of expertise from various scientific fields is essential to navigate the complexities of drug discovery and development.

Key Interdisciplinary Collaborations:

Medicinal and Synthetic Chemistry: Synthetic chemists are essential for designing and creating novel derivatives of the lead compound. Medicinal chemists provide the rationale for structural modifications aimed at improving activity, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion). frontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling: Computational scientists play a critical role in accelerating the drug discovery process. Molecular docking studies can predict how the compound binds to its target protein, such as the estrogen receptor or various kinases, providing insights that guide the design of more potent inhibitors. frontiersin.orgrsc.orgnih.gov This in silico approach saves time and resources compared to purely empirical screening.

Molecular and Cellular Biology: Biologists are crucial for evaluating the biological activity of the synthesized compounds. This involves conducting in vitro assays, such as cell viability (MTT) assays on cancer cell lines, and experiments to determine the mechanism of action, like cell cycle analysis and apoptosis assays. frontiersin.orgnih.gov

Pharmacology and Toxicology: Pharmacologists are needed to assess the in vivo efficacy and pharmacokinetic profile of promising compounds in animal models. Toxicologists evaluate the safety profile, identifying any potential adverse effects before a compound can be considered for clinical trials.

This synergistic approach, where computational predictions inform chemical synthesis, which in turn provides compounds for biological evaluation, creates an efficient cycle of design, synthesis, and testing. Such collaborations are fundamental to overcoming the challenges of metabolic instability, target selectivity, and drug resistance, ultimately paving the way for the potential translation of this compound into a clinically useful agent.

常见问题

Q. What are the established synthetic methodologies for 5-(4-Bromophenyl)-1,2,4-oxadiazole?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like tetrazoles and carboxylic acid derivatives. For example, UV-induced 1,3,4-oxadiazole formation can be achieved by reacting 5-(4-bromophenyl)-1H-tetrazole with 4-methoxybenzoic acid in the presence of DIC (N,N'-diisopropylcarbodiimide) as a coupling agent, using a 9:1 DCM/DMF solvent system. This method ensures regioselectivity and high yields . Alternative routes include microwave-assisted cyclization or condensation of amidoximes with brominated aromatic aldehydes under acidic conditions.

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm). IR spectroscopy identifies the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) .

- X-ray Crystallography : Single-crystal X-ray diffraction (XRD) resolves bond lengths (e.g., C–N bonds at 1.30–1.35 Å) and crystal packing. For example, derivatives like 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole crystallize in monoclinic systems (space group P2₁/c) with lattice parameters a = 8.526 Å, b = 10.342 Å, c = 12.789 Å, and β = 95.6° .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Functional Group Variation : Introduce substituents (e.g., methoxy, nitro, or halogens) at the phenyl ring to modulate electronic effects. For instance, 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole shows enhanced antimicrobial activity due to electron-donating groups .

- Biological Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (e.g., MIC against Staphylococcus aureus). IC₅₀ values for derivatives range from 12.5–50 µg/mL .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like DNA gyrase .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for oxadiazole derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies in dihedral angles >5° may indicate conformational flexibility .

- Dynamic NMR Studies : Use variable-temperature ¹H NMR to detect hindered rotation in substituents, which may explain deviations in crystallographic symmetry .

Key Research Findings

- Synthetic Efficiency : Microwave-assisted methods reduce reaction times from 24 hours to 15 minutes with yields >85% .

- Biological Relevance : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher antimicrobial potency due to increased membrane permeability .

- Safety Considerations : Handle brominated derivatives under inert atmospheres (N₂/Ar) to avoid decomposition. Use PPE (gloves, goggles) due to skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。